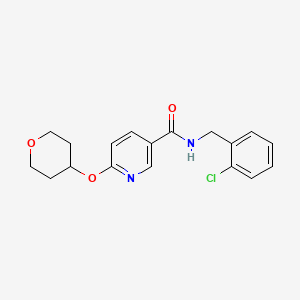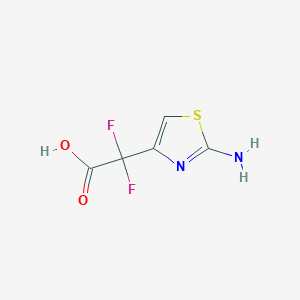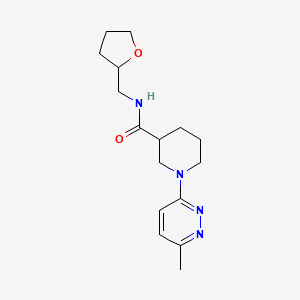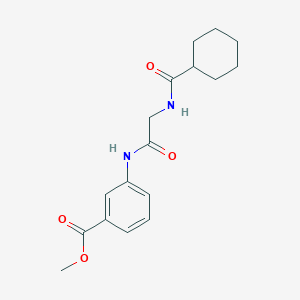
(4-(M-Tolyloxy)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-(M-Tolyloxy)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 1029438-39-8 . It has a molecular weight of 228.06 and its IUPAC name is (4- (m-tolyloxy)phenyl)boronic acid . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
Boronic acids, including “(4-(M-Tolyloxy)phenyl)boronic acid”, can be used as building blocks and synthetic intermediates . They can be used in the Suzuki-Miyaura coupling reaction to synthesize aryl derivatives via C-C bond formation by reacting with different aryl halides over a palladium catalyst . The direct synthesis of phenols from the selective hydroxylation of different arylboronic acids was also successfully performed in aqueous media at room temperature .Molecular Structure Analysis
The molecular structure of “(4-(M-Tolyloxy)phenyl)boronic acid” is represented by the InChI Code: 1S/C13H13BO3/c1-10-3-2-4-13 (9-10)17-12-7-5-11 (6-8-12)14 (15)16/h2-9,15-16H,1H3 . The molecular formula is C13H13BO3 .Chemical Reactions Analysis
Boronic acids, such as “(4-(M-Tolyloxy)phenyl)boronic acid”, are valuable for their ability to interact with various carbohydrates through a reversible covalent condensation pathway . They have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Physical And Chemical Properties Analysis
Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .科学的研究の応用
Organic Synthesis
This compound is used as a reagent in various organic synthesis reactions, including Rhodium-catalyzed intramolecular amination and palladium-catalyzed direct arylation. It is also involved in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .
Sensing Applications
Boronic acids are known for their utility in sensing applications due to their interactions with diols and strong Lewis bases like fluoride or cyanide anions. This compound could potentially be used in the development of fluorescent sensors for detecting catechol and its amino-derivatives .
Drug Delivery
Phenylboronic acids have been highlighted for their interaction with sialic acid as a new class of molecular targets. This compound may have potential applications in drug delivery systems, utilizing its unique chemistry for therapeutic purposes .
Diagnostic Applications
The interaction of phenylboronic acids with various biological molecules can be leveraged for diagnostic purposes. This compound could be part of biosensors designed to detect specific biomarkers or chemical substances within biological systems .
Materials Science
In materials science, this compound could be used to functionalize surfaces or create selective binding materials due to its affinity for certain molecules, such as adenosine and catechol .
Analytical Chemistry
The compound’s ability to form cyclic esters with diols can be utilized in analytical chemistry for the specific recognition and quantification of cis-diol-containing species .
Safety And Hazards
“(4-(M-Tolyloxy)phenyl)boronic acid” has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
特性
IUPAC Name |
[4-(3-methylphenoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICYMQDGXNOCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(M-Tolyloxy)phenyl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)


![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)